molecular formula C18H13ClFN3O2 B4504583 N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4504583
M. Wt: 357.8 g/mol
InChI Key: DJHDMBZWZXKHEU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClFN3O2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 357.0680325 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

This compound and its analogs have been investigated for their spectroscopic characteristics, electronic properties, and potential applications in photovoltaic efficiency. Studies have demonstrated their light harvesting efficiency and suitability as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their nonlinear optical (NLO) activities suggest potential applications in photonic devices due to significant second-order hyperpolarizability values. Molecular docking studies with Cyclooxygenase 1 (COX1) reveal insights into ligand-protein interactions, indicating potential therapeutic applications (Mary et al., 2020).

Pharmaceutical Patent Applications

Patent literature reflects the broad scope of applications for similar compounds, showcasing their versatility in treating conditions ranging from cardiac and dermatological issues to their roles as cytostatic agents. This underscores the compound's potential in diverse therapeutic areas, albeit with a focus on synthesis and activity rather than specific applications for N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Habernickel, 2002).

Antibacterial Activity

Research into structurally similar compounds has demonstrated their moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. QSAR studies have identified the structural and physicochemical parameters contributing to their antibacterial efficacy, indicating a potential for N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide and its derivatives to serve as antibacterial agents (Desai et al., 2008).

Crystallographic Insights

Crystal structure analysis has provided detailed insights into the molecular interactions and stability of related compounds. The understanding of hydrogen bonding patterns and other intermolecular forces is crucial for the design and development of new materials and pharmaceuticals (Narayana et al., 2016).

Pesticide Development

The synthesis and characterization of derivatives have highlighted their potential as pesticides. X-ray powder diffraction studies support their application in agricultural settings, showcasing the utility of N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide and its analogs in developing new pest control solutions (Olszewska et al., 2008).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-12-5-7-13(8-6-12)21-17(24)11-23-18(25)10-9-16(22-23)14-3-1-2-4-15(14)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHDMBZWZXKHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.